![molecular formula C22H22N2O4 B564505 rac Ambrisentan-d3 CAS No. 1189479-60-4](/img/structure/B564505.png)
rac Ambrisentan-d3
Übersicht
Beschreibung
“rac Ambrisentan-d3” is a biochemical used for proteomics research . It has a molecular formula of C22H19D3N2O4 and a molecular weight of 381.44 . The chemical name for “rac Ambrisentan-d3” is 2- ((4,6-Dimethylpyrimidin-2-yl)oxy)-3- (methoxy-d3)-3,3-diphenylpropanoic acid .
Molecular Structure Analysis
The molecular structure of “rac Ambrisentan-d3” is represented by the SMILES string: CC1=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])[2H])=NC(C)=C1
.
Physical And Chemical Properties Analysis
“rac Ambrisentan-d3” has a molecular weight of 381.44 and a molecular formula of C22H19D3N2O4 . The SMILES representation of its molecular structure is CC1=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])[2H])=NC(C)=C1
.
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
Ambrisentan is an endothelin receptor antagonist, specifically targeting the endothelin (ET) type A receptor. It shows promise in cardiovascular, cerebrovascular, and renal diseases due to its potent vasoconstrictor properties. Research indicates its effectiveness in reducing arterial blood pressure and improving hemodynamic responses in various animal models (Bolli et al., 2004).
Pulmonary Arterial Hypertension Treatment
Clinical studies have demonstrated the efficacy of ambrisentan in treating pulmonary arterial hypertension (PAH). It has shown improvements in exercise capacity and pulmonary hemodynamics, with a good safety profile and tolerability (Galiè et al., 2008), (Galiè et al., 2005).
Pharmacokinetic Studies
Ambrisentan's pharmacokinetic profile has been explored, focusing on interactions with other drugs like cyclosporine. This research helps in understanding how ambrisentan behaves in the body, especially when used in combination with other medications (Spence et al., 2010).
Enhancement of Drug Solubility
Research has been conducted on improving the solubility and dissolution rate of ambrisentan using different carriers. This is crucial for enhancing its bioavailability and efficacy (Radke & Jain, 2021).
Effects on Pulmonary Hypertension Populations
Studies have examined the effects of ambrisentan across diverse patient populations with various etiologies of pulmonary hypertension, highlighting its wide-ranging applicability (Badesch et al., 2009).
Exploration of Side Effects and Tolerability
While focusing on the therapeutic effects, studies have also addressed the tolerability and side-effect profile of ambrisentan in different patient groups. This research is vital for understanding the overall impact of the drug in clinical settings (Condliffe et al., 2014).
Wirkmechanismus
Target of Action
rac Ambrisentan-d3, a deuterium-labeled form of Ambrisentan , primarily targets the endothelin type A (ETA) receptor . The ETA receptor plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
As a selective antagonist of the ETA receptor, rac Ambrisentan-d3 inhibits the action of endogenous endothelin peptides . This inhibition prevents the constriction of muscles in blood vessels, allowing them to relax . This relaxation leads to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by rac Ambrisentan-d3 is the endothelin signaling pathway. By selectively inhibiting the ETA receptor, rac Ambrisentan-d3 prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .
Pharmacokinetics
The use of deuterium in rac Ambrisentan-d3 may potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The primary result of rac Ambrisentan-d3’s action is the reduction of blood pressure . By preventing the constriction of muscles in blood vessels, it allows these vessels to relax, leading to a decrease in blood pressure . This makes it a potential therapeutic agent for conditions like pulmonary arterial hypertension .
Safety and Hazards
“rac Ambrisentan-d3” is suspected of damaging fertility or the unborn child . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . If exposed or concerned, it’s advised to get medical attention or advice .
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675547 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189479-60-4 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.